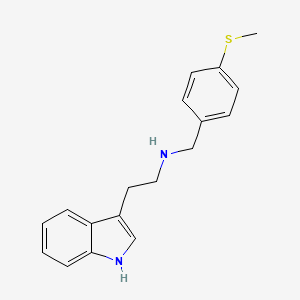

2-(1H-Indol-3-yl)-N-(4-(methylthio)benzyl)ethanamine

Description

Properties

IUPAC Name |

2-(1H-indol-3-yl)-N-[(4-methylsulfanylphenyl)methyl]ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2S/c1-21-16-8-6-14(7-9-16)12-19-11-10-15-13-20-18-5-3-2-4-17(15)18/h2-9,13,19-20H,10-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVDSFWZJWCZRAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)CNCCC2=CNC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90366061 | |

| Record name | 2-(1H-Indol-3-yl)-N-{[4-(methylsulfanyl)phenyl]methyl}ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90366061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

355382-72-8 | |

| Record name | 2-(1H-Indol-3-yl)-N-{[4-(methylsulfanyl)phenyl]methyl}ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90366061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Indol-3-yl)-N-(4-(methylthio)benzyl)ethanamine typically involves the following steps:

Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

Substitution with Benzylamine: The indole derivative is then reacted with 4-(methylthio)benzylamine. This step often requires a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.

Purification: The final product is purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-(1H-Indol-3-yl)-N-(4-(methylthio)benzyl)ethanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The compound can participate in nucleophilic substitution reactions, where the methylthio group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of the corresponding amine or alcohol.

Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of indole, including 2-(1H-Indol-3-yl)-N-(4-(methylthio)benzyl)ethanamine, exhibit significant anticancer properties. Research has demonstrated that these compounds can inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism is believed to involve the induction of apoptosis and cell cycle arrest .

Neuroprotective Effects

Indole-based compounds are also being investigated for their neuroprotective effects. Studies suggest that these compounds may modulate neurotransmitter systems and exhibit antioxidant properties, potentially offering therapeutic benefits for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Antimicrobial Activity

The compound has shown promise as an antimicrobial agent against various bacterial strains. Its efficacy against resistant strains is particularly noteworthy, suggesting its potential as a lead compound for developing new antibiotics .

Case Studies

Mechanism of Action

The mechanism of action of 2-(1H-Indol-3-yl)-N-(4-(methylthio)benzyl)ethanamine involves its interaction with specific molecular targets. The indole core can interact with various receptors, such as serotonin receptors, due to its structural similarity to serotonin. The compound may also inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways.

Comparison with Similar Compounds

Structural Analogues with Benzyl Substitutions

N-(4-Methoxybenzyl)-2-(5-methoxy-1H-indol-3-yl)ethanamine ()

- Key Differences :

- The benzyl group contains a methoxy (-OCH₃) instead of methylthio (-SCH₃) substituent.

- The indole ring is substituted with a 5-methoxy group.

- The 5-methoxy substitution on the indole may alter serotonin receptor (5-HT) selectivity, as methoxy groups are common in hallucinogenic tryptamines like 5-MeO-DMT .

N-[2-(1H-Indol-3-yl)ethyl]-4-methoxybenzamide ()

- Key Differences :

- Replaces the ethylamine-benzyl linkage with an amide bond.

- Contains a methoxybenzamide group instead of methylthiobenzyl.

- Impact: The amide bond reduces basicity, affecting solubility and metabolic stability. Loss of the free amine may diminish interactions with monoamine transporters .

Tryptamine Derivatives with Indole Modifications

Tryptamine Hydrochloride (Compound 1, )

- Key Differences: Lacks the benzyl group entirely.

- Impact: Reduced receptor affinity due to the absence of the benzyl group, which typically enhances binding to 5-HT₂A receptors . Shorter half-life due to rapid metabolism by monoamine oxidase (MAO) .

2-(5-Propyl-1H-indol-3-yl)ethanamine Hydrochloride (Compound 3, )

- Key Differences :

- Features a 5-propyl substitution on the indole.

- Impact :

Phenethylamine Derivatives with Methylthio Substitutions

2-(4-Chloro-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine ()

- Key Differences :

- Substituted phenyl ring with chloro and methoxy groups.

- Methylthio group absent; instead, a methoxybenzyl group is present.

- Impact :

2-(2,5-Dimethoxy-4-(methylthio)phenyl)-N-(2-methoxybenzyl)ethanamine (2C-T-NBOMe, )

- Key Differences :

- Contains a methylthio-substituted phenyl ring and a methoxybenzyl group.

- Impact :

Physicochemical and Pharmacokinetic Comparison

| Compound | Molecular Formula | logP | Hydrogen Bond Donors | Key Substituents | Receptor Affinity |

|---|---|---|---|---|---|

| Target Compound | C₁₈H₂₀N₂S | ~3.2* | 2 | 4-(methylthio)benzyl | Predicted 5-HT₂A/5-HT₁A |

| N-(4-Methoxybenzyl)-2-(5-methoxyindol-3-yl)ethanamine | C₁₉H₂₂N₂O₂ | ~2.8 | 2 | 5-methoxyindole, 4-methoxybenzyl | High 5-HT₂A (analogous to psilocin) |

| Tryptamine Hydrochloride | C₁₀H₁₃N₂·HCl | ~1.5 | 2 | None | Weak 5-HT₂A |

| 2C-T-NBOMe | C₁₈H₂₂N₂O₃S | ~3.5 | 3 | 4-(methylthio)phenyl, NBOMe | 5-HT₂A (Ki < 0.5 nM) |

*Estimated using ChemAxon software.

Biological Activity

The compound 2-(1H-Indol-3-yl)-N-(4-(methylthio)benzyl)ethanamine , often referred to as a derivative of tryptamine, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular structure of 2-(1H-Indol-3-yl)-N-(4-(methylthio)benzyl)ethanamine can be represented as follows:

- Molecular Formula : C17H20N2S

- Molecular Weight : 300.42 g/mol

The compound features an indole ring, a benzyl group with a methylthio substituent, and an ethanamine moiety, which are critical for its biological interactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to tryptamines, including 2-(1H-Indol-3-yl)-N-(4-(methylthio)benzyl)ethanamine.

- Mechanism of Action : These compounds often exert their effects by modulating signaling pathways involved in cell proliferation and apoptosis. For instance, inhibition of the SHIP1/2 phosphatases has been linked to increased apoptosis in various cancer cell lines, including leukemia and breast cancer cells .

Case Study: Cytotoxicity Assays

In vitro studies have demonstrated that derivatives similar to 2-(1H-Indol-3-yl)-N-(4-(methylthio)benzyl)ethanamine exhibit significant cytotoxic effects on several cancer cell lines. The MTT assay was employed to assess cell viability:

| Compound | Cell Line | IC50 (µM) | Activity Description |

|---|---|---|---|

| 7d | K562 (Leukemia) | 5.0 | High cytotoxicity observed |

| 11b | OPM-2 (Myeloma) | 10.0 | Moderate cytotoxicity |

| 7e | MCF-7 (Breast) | 8.5 | Significant reduction in viability |

These results indicate that structural modifications can enhance the biological activity of tryptamine derivatives .

Neuropharmacological Effects

Tryptamines are known for their interactions with serotonin receptors, which may contribute to their psychoactive effects. Research indicates that compounds like 2-(1H-Indol-3-yl)-N-(4-(methylthio)benzyl)ethanamine can influence serotonin receptor activity, potentially leading to anxiolytic or antidepressant effects.

Research Findings

Studies have shown that certain indole derivatives can act as selective serotonin reuptake inhibitors (SSRIs). This activity is crucial for developing treatments for mood disorders.

Antimicrobial Activity

Emerging research suggests that indole derivatives possess antimicrobial properties. For example, compounds similar to 2-(1H-Indol-3-yl)-N-(4-(methylthio)benzyl)ethanamine have been tested against various bacterial strains.

Antimicrobial Assay Results

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| E. coli | 32 |

| S. aureus | 16 |

| P. aeruginosa | 64 |

These findings suggest a promising avenue for developing new antimicrobial agents based on indole structures .

Q & A

Q. What are the common synthetic routes for 2-(1H-Indol-3-yl)-N-(4-(methylthio)benzyl)ethanamine, and how are reaction conditions optimized?

Synthesis typically involves alkylation of the indole core with a benzylamine derivative. For example:

- Step 1 : React 1H-indole-3-ethylamine with 4-(methylthio)benzyl chloride under basic conditions (e.g., K₂CO₃ in acetonitrile) to form the secondary amine.

- Step 2 : Acidic workup (e.g., HCl) yields the hydrochloride salt for improved stability .

Optimization : Solvent polarity (acetonitrile vs. DMF), temperature (reflux at 80–100°C), and stoichiometric ratios are critical. Excess benzyl halide (1.2–1.5 equivalents) ensures complete alkylation .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key data should be prioritized?

- NMR : Confirm indole C3 substitution (δ 7.2–7.4 ppm for aromatic protons) and methylthio group (δ 2.5 ppm for S-CH₃) .

- Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z ~325) and isotopic patterns for chlorine-free validation .

- IR : Identify N-H stretches (~3300 cm⁻¹) and C-S vibrations (~700 cm⁻¹) .

Q. What structural features influence its reactivity in medicinal chemistry applications?

- The indole core enables π-stacking with biological targets (e.g., serotonin receptors), while the methylthio (-SMe) group enhances lipophilicity and metabolic stability .

- Substituents on the benzyl ring (e.g., methylthio vs. halogens) modulate electronic effects, altering binding affinity .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data across cell-based assays?

Contradictions may arise from off-target interactions or assay-specific conditions. Strategies include:

- Orthogonal Assays : Compare results from fluorescence-based binding assays (e.g., GPCR activation) with functional cAMP accumulation tests .

- Structural Analogs : Synthesize derivatives with modified substituents (e.g., replacing -SMe with -OMe) to isolate contributions of specific functional groups .

- Computational Docking : Use molecular dynamics simulations to predict binding poses with serotonin receptors (e.g., 5-HT₂A) .

Q. What strategies are effective for designing structure-activity relationship (SAR) studies for this compound?

- Variable Substituents : Systematically vary the benzyl group (e.g., -SMe, -F, -Cl) and indole substituents (e.g., 5-F, 4-Cl) to map electronic and steric effects .

- Pharmacophore Modeling : Identify critical hydrogen-bond acceptors (e.g., indole NH) and hydrophobic regions (benzyl ring) using software like Schrödinger .

- In Vivo Validation : Test analogs in rodent models for pharmacokinetic parameters (e.g., brain penetration, half-life) .

Q. How can researchers address discrepancies in reported synthetic yields for this compound?

- Reagent Purity : Use freshly distilled benzyl halides to minimize side reactions (e.g., hydrolysis) .

- Catalytic Systems : Evaluate phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency .

- Workup Protocols : Optimize extraction pH (e.g., pH 9–10 for freebase isolation) and column chromatography gradients (e.g., hexane/EtOAc) .

Q. What catalytic systems improve selectivity in derivatization reactions of this compound?

- Buchwald-Hartwig Amination : Use Pd(dba)₂/Xantphos for C-N coupling with aryl halides, achieving >80% yield .

- Reductive Amination : NaBH₃CN or H₂/Pd-C for secondary amine formation without over-reduction .

- Enzymatic Catalysis : Lipases (e.g., CAL-B) enable enantioselective acylations of chiral intermediates .

Q. How can researchers validate hypothesized metabolic pathways for this compound?

- In Vitro Assays : Incubate with liver microsomes (human/rat) and monitor metabolites via LC-MS/MS .

- Isotopic Labeling : Use ¹⁴C-labeled analogs to trace metabolic cleavage sites (e.g., S-demethylation) .

- CYP Inhibition Studies : Test interactions with cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates .

Methodological Notes

- Data Interpretation : Cross-reference NMR shifts with computed spectra (e.g., ACD/Labs) to confirm regiochemistry .

- Assay Design : Include positive controls (e.g., serotonin for receptor studies) and account for solvent effects (DMSO <0.1% v/v) in bioassays .

- Safety : Handle methylthio derivatives in fume hoods due to potential sulfur byproduct toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.